6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-hydroxy-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-7-4(9)3-5(10)8(2)6(7)11/h3,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZLHJYVIBXTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The synthesis proceeds via a base-catalyzed cyclocondensation mechanism. Sodium methoxide deprotonates dimethyl malonate, generating a nucleophilic enolate intermediate. This species attacks the carbonyl carbon of 1,3-dimethylurea, followed by intramolecular cyclization and elimination of methanol to form the pyrimidine ring. The reaction is represented as:
Experimental Procedure
A typical protocol involves the following steps:
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Reactant Mixing : Combine equimolar amounts of 1,3-dimethylurea (0.1 mol) and dimethyl malonate (0.1 mol) in anhydrous methanol.
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Catalyst Addition : Introduce sodium methoxide (0.12 mol) to the mixture.
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Reflux Conditions : Heat the solution under reflux for 6 hours to facilitate cyclization.
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Workup : Acidify the cooled reaction mixture with hydrochloric acid to pH 2–3, inducing precipitation.
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Isolation : Filter the precipitate, wash with cold water, and dry under vacuum.
Table 1: Synthesis Conditions and Yield
| Reactant | Amount (mol) | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1,3-Dimethylurea | 0.1 | NaOMe (0.12) | MeOH | Reflux | 6 | 85 |
| Dimethyl Malonate | 0.1 |
Optimization and Scalability
The use of sodium methoxide as a base ensures rapid enolate formation, while methanol acts as both solvent and proton source. The reaction’s scalability is demonstrated by its adaptation to industrial-scale production, with yields consistently exceeding 80%. Post-synthetic purification is minimal, as the product precipitates directly from the reaction medium.
Alternative Synthetic Approaches
While the condensation method dominates the literature, other routes have been explored for specialized applications:
Halogenation Pathways
Patents describing the synthesis of 6-chloro-1,3-dimethyluracil reveal intermediate steps applicable to the target compound. Chlorination of 1,3-dimethylbarbituric acid using phosphorus oxychloride (POCl₃) produces 6-chloro derivatives, which can be hydrolyzed back to the hydroxy form under basic conditions. However, this route is less efficient than direct condensation.
Critical Analysis of Methodologies
The condensation method (Section 1) remains superior due to its:
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Atom Economy : Minimal byproduct formation (methanol).
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Catalyst Efficiency : Sodium methoxide is inexpensive and recyclable.
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Environmental Impact : Aqueous workup reduces organic waste.
In contrast, halogenation routes require harsh reagents and generate stoichiometric amounts of phosphoric acid, complicating waste management.
Applications in Pharmaceutical Synthesis
This compound serves as a precursor to anticoccidial agents like nicarbazin. Its methyl groups enhance solubility, enabling formulation into veterinary pharmaceuticals. Recent studies also exploit its electron-deficient pyrimidine ring for constructing fluorescence probes and metal-organic frameworks .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in nucleic acid analogs and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleic acid synthesis, thereby affecting cellular processes. The hydroxy group plays a crucial role in binding to the active site of enzymes, leading to inhibition.
Comparison with Similar Compounds
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- Key Differences: Replaces the hydroxyl group with an amino group at position 4.
- Impact on Reactivity: The amino group acts as a stronger nucleophile, enabling participation in condensations and cyclizations. For example, it reacts with aryl aldehydes and urea under microwave irradiation to form pyrimido[4,5-d]pyrimidine-triones with anticancer activity .
- Catalytic Applications: Used in the synthesis of pyrimidoquinoline derivatives with GO/Fe₃O₄-based catalysts, achieving high yields (85–95%) in solvent-free conditions .
1,3-Dimethylpyrimidine-2,4(1H,3H)-dione
- Key Differences : Lacks substituents at position 5.
- Impact on Properties: Reduced polarity and hydrogen-bonding capacity compared to the hydroxylated derivative.
6-Chloroquinazoline-2,4(1H,3H)-dione (CBEU)
- Key Differences : Chlorine substitution at position 6 in a quinazoline-dione scaffold.
- Electronic Effects : The electron-withdrawing chlorine enhances spin-orbit coupling (SOC), promoting triplet-state emission in materials science applications .
Physicochemical Properties
Table 1: Comparative Physicochemical Properties
<sup>a</sup> Predicted using Molinspiration; <sup>b</sup> Determined via DFT calculations .
Anticancer and Enzyme Inhibition
- 6-Hydroxy Derivatives : Exhibit moderate tyrosinase inhibition (e.g., compound 65f in pyrimido[4,5-d]pyrimidine-triones) and antioxidant activity (IC₅₀: 12–18 μM in DPPH assays) .
- 6-Amino Derivatives: Show higher anticancer potency against MCF-7 and HeLa cell lines (IC₅₀: 8–15 μM) due to enhanced nucleophilicity .
Catalytic Efficiency
- 6-Amino Derivatives: Achieve 85–95% yields in pyrimidoquinoline synthesis using GO/Fe₃O₄@PTRMS@BDSA@SO₃H catalysts under solvent-free conditions .
- 6-Hydroxy Derivatives: Require polar solvents (e.g., aqueous ethanol) for Aldol-Michael reactions, with yields >90% .
Biological Activity
6-Hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS Number: 41949-07-9) is a pyrimidine derivative with potential biological activities that have garnered attention in recent research. This compound is characterized by its molecular formula and molecular weight of 156.14 g/mol. Its structure includes a hydroxyl group and two methyl groups on the pyrimidine ring, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₂O₃ |
| Molecular Weight | 156.14 g/mol |
| Purity | >98% |
| SMILES Code | O=C1N(C)C(C=C(O)N1C)=O |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, it has been evaluated in vitro against several cancer cell lines. In one study, it demonstrated significant cytotoxic effects on chronic lymphocytic leukemia (CLL) cells, suggesting its potential as a therapeutic agent in hematological malignancies .
2. Antifungal Properties
The compound has also shown promising antifungal activity. In a comparative study involving various derivatives, this compound exhibited effective inhibition against pathogenic fungi, outperforming some standard antifungal agents . The minimum inhibitory concentrations (MICs) were determined to evaluate its efficacy.
3. Mechanism of Action
The mechanism underlying the biological activity of this compound is believed to involve interactions with specific cellular targets. Molecular docking studies have suggested that it may bind to enzymes involved in metabolic pathways in cancer cells, disrupting their proliferation . Additionally, its structural features contribute to its ability to form hydrogen bonds and π-stacking interactions with target proteins.
Case Studies
Several case studies have highlighted the biological effects of this compound:
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the compound against various cancer cell lines. The results indicated that it significantly inhibited cell growth in CLL models with IC50 values in the low micromolar range .
Case Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, the compound was tested against Candida albicans and Aspergillus niger. The results showed that it had an MIC lower than that of traditional antifungal drugs like amphotericin B .
Q & A
Basic: What are the standard synthetic routes for 6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione derivatives, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves alkylation, condensation, or substitution reactions. For example:
- Alkylation : Reacting 6-amino precursors (e.g., 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione) with alkylating agents like ethyl iodide in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃). Yields (40–53%) depend on reaction time and stoichiometry .
- Condensation : Using THF with acid catalysts (e.g., p-toluenesulfonic acid) for cyclization, as seen in the synthesis of 6-(2-hydroxybenzoyl) derivatives. Reflux conditions (60°C) and TLC monitoring ensure completion .
- Green Chemistry Approaches : Reactions in aqueous media with Et₂NH as a base, yielding crystalline products after recrystallization (e.g., ethanol/CH₂Cl₂/Et₂O mixtures) .
Optimization Tips : Adjust solvent polarity, catalyst loading, and purification steps (e.g., hot filtration) to improve yield and purity.
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- 1H/13C NMR : Essential for confirming substituent positions and hydrogen bonding. For example, δ 11.96 ppm (DMSO-d₆) indicates an -OH proton in 6-arylthio derivatives .
- LCMS/HRMS : Validates molecular weight and fragmentation patterns. HRMS-ESI(−) with <2 ppm error confirms structural accuracy .
- X-ray Crystallography : Resolves ambiguities in stereochemistry. The crystal structure of a barbituric acid derivative (C19H20N2O5) confirmed tetrahedral geometry and hydrogen-bonding networks .
Protocol : Combine multiple techniques for cross-verification. Use deuterated solvents (CDCl₃, DMSO-d₆) to avoid signal overlap.
Advanced: How can researchers resolve contradictory bioactivity data among structurally similar derivatives?
Methodological Answer:
Contradictions often arise from substituent effects or assay variability. Case studies:
- Substituent Impact : HIV inhibitory activity varies with arylthio groups. Compound 13s (4-chlorobiphenyl substituent) showed 82% yield and potent activity, whereas 12t (2-methoxyphenyl) had lower yield (61%) and efficacy .
- Assay Design : Use standardized cell lines (e.g., MT-4 for HIV) and replicate experiments ≥3 times. Compare IC₅₀ values against positive controls (e.g., nevirapine) .
Analysis Tools : Molecular docking to correlate substituent bulk/electrostatics with target binding (e.g., HIV reverse transcriptase) .
Advanced: What strategies guide the rational design of derivatives targeting specific biological pathways (e.g., eEF-2K vs. HIV)?
Methodological Answer:
- Target-Specific Modifications :
- eEF-2K Inhibitors : Introduce cyclopropyl or propyl groups to enhance kinase binding. Compound 18c (1-cyclopropyl-3-ethyl) showed inhibitory activity via hydrophobic interactions .
- HIV Inhibitors : Prioritize arylthio or biphenylcarbonyl groups for RNA-binding interference. Compound 8g ([1,1’-biphenyl]-3-carbonyl) exhibited 87% yield and high potency .
- SAR Studies : Systematically vary substituents and measure logP/hydrogen-bonding capacity. Use QSAR models to predict activity .
Advanced: How can crystallographic data address ambiguities in molecular conformation or hydrogen-bonding patterns?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolves tautomerism and packing effects. For example, the crystal structure of a derivative (C19H20N2O5) revealed intramolecular H-bonds between O5–H5A⋯O4 (2.65 Å) and intermolecular O5–H5A⋯O2 (2.79 Å) .
- Validation Steps : Compare experimental bond lengths/angles with DFT-optimized geometries. Use software (e.g., Mercury) to visualize π-π stacking or van der Waals interactions .
Advanced: How do reaction solvents and catalysts influence the regioselectivity of alkylation or acylation reactions?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (DMF, THF) favor SN2 mechanisms, enhancing alkylation at N1/N3 positions. Aqueous media promote greener syntheses but may reduce yield .
- Catalyst Choice : Acidic catalysts (e.g., p-toluenesulfonic acid) accelerate cyclization in THF, while Et₂NH in water minimizes side reactions .
Case Study : Compound 6a–d synthesis achieved 60–78% yield in THF vs. 40–53% in DMF, highlighting solvent-dependent efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
